An In-depth Technical Guide to the Physical Properties of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
An In-depth Technical Guide to the Physical Properties of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
This technical guide provides a comprehensive overview of the core physical properties of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride (CAS 930769-56-5).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the significance of each physical property, the rigorous experimental methodologies for their determination, and the interpretation of the resulting data. The focus is not only on the "what" but also the "why," offering field-proven insights into the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction and Chemical Identity
(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride is a chiral non-proteinogenic amino acid derivative. Such compounds are of significant interest in medicinal chemistry as building blocks for the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. The presence of a bromophenyl group can enhance binding affinities through halogen bonding and improve pharmacokinetic profiles. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[2]
A precise understanding of the physical properties of this molecule is paramount for its effective use in research and development. These properties dictate everything from storage conditions and formulation strategies to its behavior in biological assays.
Chemical Structure:
Caption: Chemical structure of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride.
Core Physical and Chemical Data
The foundational data for this compound are summarized in the table below. While some properties like molecular weight are calculated, others such as melting point and solubility require empirical determination.
| Property | Value | Source/Method |
| CAS Number | 930769-56-5 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₁BrClNO₂ | Calculated |
| Molecular Weight | 280.55 g/mol | Calculated[3] |
| Appearance | White to off-white solid | Expected, based on related compounds[4] |
| Purity | ≥95% | Supplier Data[1] |
| Melting Point | Not available | Requires experimental determination |
| Solubility | Not available | Requires experimental determination |
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to lower and broaden the melting range.[5]
Experimental Protocol: Capillary Melting Point Method
This method is chosen for its accuracy and the small amount of sample required.
Methodology:
-
Sample Preparation: A small amount of the dry crystalline compound is finely crushed. A capillary tube (closed at one end) is tapped into the powder to pack a small amount of sample to a height of 2-3 mm.[6]
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Preliminary Measurement: The temperature is increased rapidly to determine an approximate melting range. This saves time in subsequent, more precise measurements.
-
Accurate Measurement: A fresh sample is prepared. The apparatus is heated to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is the melting point.
-
Validation: The measurement is repeated at least twice to ensure reproducibility.
Expected Insights: For context, the Fmoc-protected derivative of the parent amino acid has a reported melting point of 185-190 °C.[4] The hydrochloride salt is expected to have a distinct and likely higher melting point due to its ionic character.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[2]
Experimental Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: Key solvents for drug development are chosen: deionized water, phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), and ethanol.
-
Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in separate vials. This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A common practice is to use a shaker or rotator.
-
Phase Separation: The samples are centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A carefully measured aliquot of the supernatant is removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.
-
Data Reporting: Solubility is reported in units such as mg/mL or mmol/L.
Expert Insights: The "like dissolves like" principle suggests that the ionic hydrochloride salt will have higher solubility in polar protic solvents like water and ethanol.[7][8] DMSO is a strong polar aprotic solvent and is also expected to be a good solvent. Establishing the solubility in these key media is essential for preparing stock solutions for biological screening and for preclinical formulation development.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the number of different types of protons in a molecule and their connectivity.[9][10]
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not present in the solvent.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum is analyzed for:
-
Chemical Shift (δ): The position of the peaks on the x-axis, which indicates the electronic environment of the protons.
-
Integration: The area under each peak, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a peak into multiple lines, which indicates the number of neighboring protons.
-
Predicted ¹H NMR Spectrum Interpretation:
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm) for the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Methine Proton (α-proton): A multiplet (likely a triplet or doublet of doublets) corresponding to the proton on the chiral carbon, shifted downfield due to the adjacent amino and aryl groups.
-
Methylene Protons (β-protons): A multiplet corresponding to the two protons adjacent to the carboxyl group. These protons are diastereotopic and may show complex splitting.
-
Amine Protons: A broad singlet for the -NH₃⁺ protons.
-
Carboxylic Acid Proton: A broad singlet for the -COOH proton, if not exchanged with D₂O.
Caption: ¹H NMR Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups.
Expected Characteristic IR Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
N-H Stretch (Ammonium Salt): A broad band from ~3000 to 2800 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure.[11][12]
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like this one. The mass spectrum is recorded in positive ion mode.
-
Data Analysis: The spectrum is analyzed for the molecular ion peak.
Expected Result: In positive ion mode ESI-MS, the expected peak would be for the molecular ion [M+H]⁺, where M is the free base. The expected mass-to-charge ratio (m/z) would be approximately 244.09 (for C₉H₁₀BrNO₂). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 244 and 246). This pattern is a definitive confirmation of the presence of one bromine atom.
Conclusion
References
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Spectroscopy IV: H-NMR | MCAT Crash Course. YouTube. [Link]
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Solubility Rules. Chemistry LibreTexts. [Link]
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Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]
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1H NMR: How Many Signals?. Master Organic Chemistry. [Link]
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